molecular formula C7H9Cl2N B8276782 6-Chloro-o-toluidine hydrochloride CAS No. 51085-50-8

6-Chloro-o-toluidine hydrochloride

Cat. No. B8276782
CAS RN: 51085-50-8
M. Wt: 178.06 g/mol
InChI Key: CDGWFKQTRDZBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04034043

Procedure details

An improved process for the production of 2-amino-chlorotoluene hydrochloride comprising chlorination of 2-formyl-amino-toluene, splitting off the formyl group of the 2-formyl-amino-chlorotoluenes and isolation of crystalline 2-amino-5-chlorotoluene hydrochloride is disclosed, in which process the 2-formylamino-5-chlorotoluene formed by chlorination of 2-formylamino-toluene in an inert solvent is reacted with methanol to form 2-amino-5-chlorotoluene and methyl formate, and the 2-amino-5-chlorotoluene is isolated as hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-formyl-amino-chlorotoluenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.NC1C(Cl)=CC=CC=1C.C(C1C(N)=CC=CC=1C)=O.Cl.NC1C=CC(Cl)=CC=1C.[CH:31]([NH:33][C:34]1[CH:39]=[CH:38][C:37](Cl)=[CH:36][C:35]=1[CH3:41])=[O:32]>>[CH:31]([NH:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[CH3:41])=[O:32] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=C(C=CC=C1Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C(C=CC=C1N)C
Step Three
Name
2-formyl-amino-chlorotoluenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=C(C=C(C=C1)Cl)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC1=C(C=C(C=C1)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.